molecular formula C56H87NO16 B12428636 Temsirolimus-d7

Temsirolimus-d7

Cat. No.: B12428636
M. Wt: 1037.3 g/mol
InChI Key: CBPNZQVSJQDFBE-HFKICZFGSA-N
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Description

The Role of Stable Isotope Labeled Compounds in Advanced Research Methodologies

Stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are indispensable in modern scientific inquiry. symeres.com Their use spans a wide array of applications, from elucidating chemical reaction mechanisms to understanding complex biological processes. symeres.comnih.gov In biomedical research, these labeled compounds have become essential for drug metabolism and pharmacokinetic (DMPK) studies. symeres.comacs.org

The primary advantage of using stable isotope-labeled compounds lies in their ability to be differentiated from their non-labeled counterparts by mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govdiagnosticsworldnews.com This allows researchers to trace, identify, and quantify molecules of interest within complex biological matrices with high precision and accuracy. diagnosticsworldnews.comresolvemass.ca The combination of stable isotope labeling with these advanced analytical methods has significantly enhanced the ability to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. nih.govacs.org

Overview of Temsirolimus (B1684623) as a Research Probe and its Deuterated Analog Temsirolimus-d7

Temsirolimus is a specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine protein kinase that is a central regulator of cell proliferation, growth, and survival. invivogen.comnih.gov By binding to the FK506-binding protein (FKBP), Temsirolimus forms a complex that inhibits the activity of mTOR Complex 1 (mTORC1). invivogen.comaacrjournals.org This inhibitory action makes Temsirolimus a powerful research probe for investigating the mTOR signaling pathway and its role in various cellular processes and diseases. oup.comascopubs.org

This compound is the deuterated analog of Temsirolimus, where seven hydrogen atoms have been replaced by deuterium. pharmaffiliates.com This isotopic labeling does not significantly alter the chemical behavior of the molecule but increases its molecular weight. acanthusresearch.com This mass difference is the key to its utility in research, particularly as an internal standard in quantitative bioanalysis.

Significance of Deuterium Labeling for Research Applications

The introduction of deuterium into a molecule like Temsirolimus offers several significant advantages for research applications. The most prominent application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. oup.comresearchgate.net

In quantitative analysis, an internal standard is a compound of known concentration added to a sample to correct for variations during sample processing and analysis. scioninstruments.comwuxiapptec.com A deuterated analog like this compound is considered an ideal internal standard because its chemical and physical properties are nearly identical to the analyte (Temsirolimus). acanthusresearch.com This ensures that it behaves similarly during extraction, chromatography, and ionization, thus providing a reliable reference for accurate quantification. scioninstruments.comnih.gov The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. oup.comijper.org

Furthermore, deuterium labeling is a valuable technique in metabolic studies. symeres.com The presence of deuterium can help in the identification and structural elucidation of metabolites. nih.gov For instance, in vitro metabolism studies of Temsirolimus using human liver microsomes have identified numerous metabolites. nih.gov The use of a deuterated standard can aid in distinguishing drug-related material from endogenous matrix components.

The stability of the deuterium label is crucial for its use as an internal standard. acanthusresearch.com The labels must be placed on non-exchangeable positions within the molecule to prevent their loss during sample handling and analysis. acanthusresearch.com

Interactive Data Table: Properties of Temsirolimus and this compound

PropertyTemsirolimusThis compound
Molecular Formula C₅₆H₈₇NO₁₆ pharmaffiliates.comC₅₆H₈₀D₇NO₁₆ pharmaffiliates.com
Molecular Weight 1030.29 g/mol pharmaffiliates.com1037.33 g/mol pharmaffiliates.com
CAS Number 162635-04-3 pharmaffiliates.com1132660-51-5 pharmaffiliates.com
Appearance White to off-white powder nih.govNot explicitly stated, but assumed to be similar to Temsirolimus
Primary Research Use mTOR inhibitor research probe aacrjournals.orgnih.govInternal standard for bioanalysis oup.comresearchgate.net

Detailed Research Findings

Numerous studies have utilized Temsirolimus and its deuterated analogs to advance our understanding of its pharmacokinetics and metabolism. For example, a sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of Temsirolimus and its major active metabolite, sirolimus, in human blood, plasma, brain tumor, and cerebrospinal fluid. aacrjournals.org Such methods are critical for clinical trials evaluating the efficacy of Temsirolimus. aacrjournals.org

In a study analyzing Temsirolimus and sirolimus in whole blood, this compound was used as an internal standard to ensure the accuracy and reproducibility of the measurements. oup.com Another validated LC-MS/MS method for the simultaneous determination of Temsirolimus and sirolimus in human whole blood also employed this compound as an internal standard, demonstrating its successful application in clinical pharmacokinetic studies. researchgate.net

The in vitro metabolism of Temsirolimus has been extensively studied using human liver microsomes and recombinant cytochrome P450 enzymes, revealing that CYP3A4 is the primary enzyme responsible for its metabolism. nih.gov These studies led to the identification of multiple metabolites, primarily through hydroxylation and demethylation. nih.gov

Properties

Molecular Formula

C56H87NO16

Molecular Weight

1037.3 g/mol

IUPAC Name

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis[dideuterio(hydroxy)methyl]propanoate

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13+,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3,31D2,32D2

InChI Key

CBPNZQVSJQDFBE-HFKICZFGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C)(C([2H])([2H])O)C([2H])([2H])O

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Origin of Product

United States

Synthetic Strategies and Chemical Characterization of Deuterated Temsirolimus

Development of Regioselective Deuteration Pathways for Temsirolimus-d7

The synthesis of this compound is not achieved by direct deuterium (B1214612) exchange on the final Temsirolimus (B1684623) molecule due to the complexity of the macrolide structure and the lack of easily exchangeable protons at the desired positions. google.comprinceton.edu Instead, the strategy involves a "synthetic approach" where a deuterium-labeled building block is prepared first and then incorporated into the final structure. princeton.edu

The d7 label in this compound is located on the 42-ester moiety, specifically on the 2,2-bis(hydroxymethyl)propionate group. pharmaffiliates.com The structure of Temsirolimus is an ester of sirolimus with 2,2-bis(hydroxymethyl)propionic acid. The deuterated side chain is therefore 2,2-bis(hydroxymethyl-d2)propionic acid-3,3,3-d3. This specific labeling pattern requires the synthesis of a deuterated version of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).

The synthetic pathway commences with a deuterated starting material. While specific syntheses for the d7-bis-MPA precursor are proprietary, the general methodology involves using deuterated reagents to build the carbon skeleton. For example, a synthetic route could start from a deuterated propionic acid derivative and introduce the hydroxymethyl groups using deuterated formaldehyde (B43269) or equivalent reagents. researchgate.net

Key Synthetic Step: Esterification Once the deuterated bis-MPA analog, 2,2-bis(hydroxymethyl-[d2])propionic acid-[3,3,3-d3], is synthesized and appropriately protected, it is coupled with sirolimus. The esterification must be highly regioselective for the C42 hydroxyl group of sirolimus, as the C31 hydroxyl group can also react. scispace.comcjph.com.cn

A common method involves:

Protection of bis-MPA: The two hydroxyl groups and the carboxylic acid of the deuterated bis-MPA are often protected to prevent side reactions. A common protecting group for the diol is an acetonide, forming a 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid structure. cjph.com.cngoogle.com

Activation: The protected, deuterated carboxylic acid is activated, often by converting it into a highly reactive mixed anhydride (B1165640). A frequently used reagent for this is 2,4,6-trichlorobenzoyl chloride in the presence of a base like diisopropylethylamine (DIPEA). google.comresearchgate.net

Esterification: The activated anhydride is then reacted with sirolimus in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This reaction selectively acylates the less sterically hindered C42-hydroxyl group. google.comgoogle.com

Deprotection: The final step is the removal of the protecting group(s) from the diol under mild acidic conditions, for example, using aqueous sulfuric acid or p-toluenesulfonic acid with ethylene (B1197577) glycol, to yield this compound. scispace.comcjph.com.cngoogle.com

Synthetic Route Optimization and Process Chemistry Considerations for Labeled Analogs

One significant optimization involves the selective protection of the sirolimus starting material. To prevent the formation of undesired diester impurities and improve regioselectivity, the C31-hydroxyl group of sirolimus can be protected with a bulky silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. cjph.com.cn This protected intermediate then undergoes esterification at the C42 position.

| Process Steps | Fewer protection/deprotection steps | Additional silylation and desilylation steps |

Further process improvements include using specific solvent and base systems that allow reactions to be performed sequentially in one pot, reducing the need for intermediate purification steps and thus minimizing product loss. scispace.comgoogle.com For instance, selecting dichloromethane (B109758) as a solvent for the anhydride formation allows the reaction mixture to be used directly in the subsequent esterification step. scispace.com The deprotection step has also been optimized; using a system of ethylene glycol and p-toluenesulfonic acid in tetrahydrofuran (B95107) can significantly reduce reaction time compared to older methods using hydrochloric acid. scispace.comgoogle.com

Purification Techniques and Purity Assessment of this compound for Research Standards

The purification of this compound is critical to ensure it is suitable as a research or internal standard. The final product must be free of chemical impurities, such as the starting material sirolimus, regioisomers (where the ester is at the C31 position), and diester byproducts. saudijournals.cominnovareacademics.in

Purification Methods:

Column Chromatography: Silica gel column chromatography is extensively used for both intermediate and final product purification. researchgate.netgoogle.com

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. Normal-phase chromatography using a mobile phase like ethanol/n-hexane is effective for separating Temsirolimus from its closely related isomers and impurities. saudijournals.comgoogle.com A gradient elution program can effectively resolve the target compound from contaminants. google.com

Purity Assessment: The purity of this compound is assessed for both chemical and isotopic integrity. Research standards typically require a chemical purity of ≥98% and a minimum isotopic enrichment of 98% for the deuterium atoms. schd-shimadzu.com

Table 2: Analytical Techniques for Purity Assessment

Analysis Type Technique Purpose Typical Specification
Chemical Purity High-Performance Liquid Chromatography (HPLC) with UV or PDA detector To quantify chemical impurities, including isomers and starting materials. researchgate.netsaudijournals.com ≥98% schd-shimadzu.com
Isotopic Purity Liquid Chromatography-Mass Spectrometry (LC-MS/MS) To determine the isotopic distribution and confirm the mass shift due to deuteration. nih.govresearchgate.net Minimum 98% 2H enrichment schd-shimadzu.com
Residual Solvents Gas Chromatography (GC) with Headspace To quantify any remaining solvents from the synthesis and purification process. Varies by solvent (ICH guidelines)

Peak purity can be further evaluated using a Photodiode Array (PDA) detector in conjunction with LC-MS to ensure that a chromatographic peak corresponds to a single, homogeneous compound. saudijournals.com

Structural Elucidation Methodologies for this compound and its Synthetic Intermediates

Confirming the precise chemical structure of this compound and its intermediates is the final and most crucial step of characterization. This involves a combination of spectroscopic techniques to verify the molecular formula, the connectivity of atoms, and the specific location of the deuterium labels. clariant.comhyphadiscovery.comjeolusa.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. For this compound (C₅₆H₈₀D₇NO₁₆), the expected molecular weight is approximately 1037.33 g/mol , which is seven mass units higher than unlabeled Temsirolimus. pharmaffiliates.com Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern. The fragmentation of the deuterated ester side chain will produce characteristic fragment ions with a corresponding mass shift, confirming the location of the label. innovareacademics.innih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination. hyphadiscovery.comjeolusa.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the methyl group and the two hydroxymethyl groups on the propionate (B1217596) side chain should be absent or significantly diminished. This provides direct evidence of successful deuteration at these specific sites. acs.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for all 56 carbon atoms. The carbons bonded to deuterium will exhibit splitting due to C-D coupling and may have slightly different chemical shifts compared to the unlabeled compound.

By combining these methodologies, a comprehensive and definitive characterization of the this compound molecule is achieved, ensuring its reliability for its intended use in quantitative analytical applications.

Advanced Analytical Methodologies Utilizing Temsirolimus D7

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development with Temsirolimus-d7 as an Internal Standard

The development of robust and sensitive LC-MS/MS methods is paramount for the accurate quantification of temsirolimus (B1684623) in biological samples. This compound is the internal standard of choice in these assays due to its ability to mimic the chromatographic behavior and ionization efficiency of the analyte, thereby correcting for variations during sample preparation and analysis. clearsynth.com

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is crucial for distinguishing temsirolimus from its metabolites and other endogenous components in the sample matrix. Research has demonstrated successful separation using reversed-phase chromatography.

One validated method utilized a BDS Hypersil C8 column (50 × 3.0 mm, 5 μm) maintained at 50 °C. researchgate.net The mobile phase consisted of a mixture of methanol, water, and formic acid (72:28:0.1, v/v/v) containing 2.50 mM ammonium (B1175870) acetate. researchgate.net This composition ensures efficient elution and sharp peak shapes for both temsirolimus and its internal standard, this compound. Another approach employed a Zorbax eclipse XDB-C8 column (150mm×4.6mm, 5μm) for the simultaneous analysis of temsirolimus, its metabolite sirolimus, and other co-administered drugs. nih.gov

The use of a gradient mobile phase, such as one composed of ammonium formate (B1220265) buffer and acetonitrile, has also been shown to be effective, particularly when analyzing multiple compounds. nih.govmdpi.comresearchgate.net The total analytical run time can be as short as 2.5 minutes, with retention times for all analytes being less than 2 minutes, making the method suitable for high-throughput analysis. researchgate.net

Table 1: Chromatographic Parameters for Temsirolimus Analysis

ParameterExample 1Example 2
Column BDS Hypersil C8 (50 × 3.0 mm, 5 μm)Zorbax eclipse XDB-C8 (150mm×4.6mm, 5μm)
Column Temperature 50 °CNot Specified
Mobile Phase Methanol/water/formic acid (72:28:0.1, v/v/v) with 2.50 mM ammonium acetateGradient of ammonium formate buffer (5 mM) with 0.1% formic acid and acetonitrile
Flow Rate Not Specified0.2 mL/min
Internal Standard This compoundPaclitaxel

Mass Spectrometric Detection Techniques for Enhanced Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) is the detection method of choice for quantifying temsirolimus due to its high sensitivity and selectivity. The technique involves monitoring specific precursor-to-product ion transitions, a process known as multiple reaction monitoring (MRM). researchgate.net

Electrospray ionization (ESI) in the positive ion mode is commonly used to generate charged precursor ions of temsirolimus and this compound. researchgate.netmdpi.comresearchgate.net For temsirolimus, a common MRM transition is the fragmentation of the ammoniated adduct. While specific m/z transitions for this compound are not always explicitly detailed in general literature, they are established to be distinct from the non-deuterated analyte to allow for separate quantification. For instance, in the analysis of the related compound sirolimus, the selected reaction monitoring transitions of m/z 931.5 → 864.4 were used for sirolimus and m/z 809.5 → 756.5 for the internal standard, ascomycin. nih.govmdpi.comresearchgate.net

The use of a Sciex API-5000 mass spectrometer or a Thermo TSQ quantum ultra system are examples of instruments that provide the necessary sensitivity and robustness for these analyses. researchgate.netwisdomlib.org

Method Validation Parameters: Linearity, Accuracy, Precision, and Lower Limits of Quantitation in Research Matrices

A comprehensive validation process ensures that the analytical method is reliable for its intended purpose. Key validation parameters include linearity, accuracy, precision, and the lower limit of quantitation (LLOQ).

For a method quantifying temsirolimus in human whole blood, linearity was established over a concentration range of 0.250 to 100 ng/mL. researchgate.netresearchgate.net The LLOQ for temsirolimus was determined to be 0.25 ng/mL. researchgate.netresearchgate.net The method demonstrated excellent precision, with intra-day and inter-day coefficients of variation (CV %) being less than 10.4% and 9.6%, respectively. researchgate.netresearchgate.net Accuracy, reported as the relative error, was less than 12.1% for intra-day and 7.3% for inter-day measurements. researchgate.netresearchgate.net Importantly, no significant matrix effect was observed, indicating that components of the blood sample did not interfere with the quantification of temsirolimus. researchgate.netresearchgate.net

Table 2: Method Validation Data for Temsirolimus Quantification in Human Whole Blood

ParameterResult
Linearity Range 0.250 - 100 ng/mL
Lower Limit of Quantitation (LLOQ) 0.25 ng/mL
Intra-day Precision (CV%) < 10.4%
Inter-day Precision (CV%) < 9.6%
Intra-day Accuracy (Relative Error) < 12.1%
Inter-day Accuracy (Relative Error) < 7.3%

Applications of Isotope Dilution Mass Spectrometry for Temsirolimus Quantification in Biological Research Samples

Isotope dilution mass spectrometry (IDMS) is considered a gold-standard quantitative technique, and the use of this compound is a prime example of its application. ngram.com By adding a known amount of the stable isotope-labeled internal standard, this compound, to a sample at the beginning of the analytical process, any loss of analyte during sample preparation and analysis is compensated for. clearsynth.com This is because the deuterated standard has nearly identical chemical and physical properties to the native analyte and will be affected similarly by extraction, derivatization, and ionization processes. clearsynth.com

This approach is crucial for achieving the high accuracy and precision required in pharmacokinetic studies, where understanding the absorption, distribution, metabolism, and excretion of a drug is essential. researchgate.netnih.gov The use of this compound in IDMS provides reliable data for determining key pharmacokinetic parameters. nih.gov

Orthogonal Analytical Techniques for Supporting Research Purity and Identity of this compound

While LC-MS/MS is a powerful tool, relying on a single analytical technique can sometimes lead to undetected interferences or mischaracterization. alphalyse.com Therefore, orthogonal analytical techniques, which are based on different separation or detection principles, are employed to ensure the purity and identity of reference materials like this compound. alphalyse.com

For confirming the identity and purity of a deuterated standard, a combination of methods can be used. High-performance liquid chromatography with UV detection (HPLC-UV) can provide information on the presence of non-UV active impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the molecule and the position and extent of deuterium (B1214612) labeling. bipm.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

By employing these orthogonal methods, researchers can be confident in the quality of the this compound internal standard, which is fundamental to the validity of the quantitative data generated in their studies.

Pharmacokinetic and Pharmacodynamic Research of Temsirolimus in Preclinical Models Using Deuterated Probes

Non-Human Pharmacokinetic Profiling of Temsirolimus-d7 in Animal Models

The use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods is well-established for the quantification of Temsirolimus (B1684623) and its major metabolite, sirolimus, in biological matrices. researchgate.netresearchgate.net This application underscores the similar physicochemical properties of the deuterated and non-deuterated forms, which is a prerequisite for its use in pharmacokinetic studies.

Absorption, Distribution, and Elimination Studies in Preclinical Species

While specific studies detailing the full ADME (absorption, distribution, metabolism, and excretion) profile of this compound itself are not extensively published, its use as an internal standard implies that its distribution and elimination characteristics closely mimic those of Temsirolimus. For the parent compound, Temsirolimus, it is known to be metabolized primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. bccancer.bc.ca It is converted to its active metabolite, sirolimus, through hydrolysis. bccancer.bc.ca The primary route of excretion is through the feces (78%), with a minor contribution from urine (5%). bccancer.bc.ca Given the nature of deuterium (B1214612) substitution, it is anticipated that this compound follows the same metabolic and excretion pathways.

Investigation of Systemic Exposure and Tissue Penetration Dynamics

The systemic exposure of Temsirolimus, and by extension this compound, is dose-dependent. bccancer.bc.ca The plasma protein binding of Temsirolimus is approximately 87% in vitro. bccancer.bc.ca The volume of distribution is 172 L, indicating significant tissue penetration. bccancer.bc.ca While specific data on the tissue penetration dynamics of this compound are not available, its utility as a tracer in pharmacokinetic studies suggests that it distributes into tissues in a manner comparable to Temsirolimus.

Pharmacodynamic Biomarker Research and Target Engagement Studies in In Vitro and In Vivo Systems

This compound is the deuterium-labeled form of Temsirolimus, an inhibitor of the mammalian target of rapamycin (B549165) (mTOR). medchemexpress.commedchemexpress.commedchemexpress.com Temsirolimus binds to the intracellular protein FKBP-12, and this complex then inhibits the mTOR kinase. drugbank.com

Evaluation of mTOR Pathway Inhibition and Downstream Signaling Modulation

The inhibition of mTOR by the Temsirolimus-FKBP-12 complex blocks the phosphorylation of downstream effectors, including p70S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). drugbank.com This disruption of the PI3K/Akt/mTOR signaling pathway leads to the inhibition of protein translation and arrests the cell cycle in the G1 phase. drugbank.comdovepress.com The non-deuterated Temsirolimus has an IC50 of 1.76 μM for mTOR. medchemexpress.comchemsrc.com In preclinical models, Temsirolimus has been shown to reduce the levels of hypoxia-inducible factors HIF-1 and HIF-2 alpha, as well as vascular endothelial growth factor (VEGF). drugbank.com

Cellular Growth Arrest and Apoptosis Induction in Research Cell Lines

The inhibition of the mTOR pathway by Temsirolimus leads to the suppression of cell growth, proliferation, and migration in various tumor cell lines. researchgate.net In preclinical studies, Temsirolimus has demonstrated the ability to induce apoptosis and reduce tumor cell size. chemsrc.com

Influence of Deuteration on Pharmacokinetic Parameters in Preclinical Research

Deuteration of drugs can potentially alter their pharmacokinetic properties, a phenomenon known as the "deuterium kinetic isotope effect." bioscientia.de This effect is due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow the rate of metabolism by enzymes like CYP450. frontiersin.org This can lead to a longer half-life, increased systemic exposure, and potentially reduced formation of toxic metabolites. frontiersin.org

In Vitro and Ex Vivo Metabolic Research of Temsirolimus with Deuterated Tracers

Identification and Structural Characterization of Temsirolimus (B1684623) Metabolites Using Temsirolimus-d7

The use of stable isotope-labeled internal standards is a fundamental practice in quantitative bioanalysis. This compound, a deuterated analog of temsirolimus, is employed as an internal standard in sensitive analytical methods to ensure the accuracy and precision of the quantification of temsirolimus and its primary metabolite, sirolimus, in biological matrices. researchgate.netresearchgate.netresearchgate.net Its role is critical in compensating for variability during sample preparation and analysis.

In vitro studies using human liver microsomes have been instrumental in identifying the metabolic products of temsirolimus. nih.govcapes.gov.br These investigations have revealed that temsirolimus undergoes extensive phase I metabolism. Through these studies, at least fifteen metabolites have been detected. nih.govcapes.gov.br The primary metabolic transformations include hydroxylation and demethylation of the parent molecule. nih.govunict.itresearchgate.net Six major metabolites have been structurally characterized, resulting from modifications such as hydroxylation at various positions, N-oxidation, and O-desmethylation. nih.govcapes.gov.br While these studies primarily focus on the non-deuterated parent drug, the use of a deuterated standard like this compound is essential for the precise quantification required to characterize these metabolic pathways.

The structural elucidation of temsirolimus metabolites relies on the combined power of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govcapes.gov.br

LC-MS/MS is the cornerstone for detecting, identifying, and quantifying temsirolimus and its metabolites. nih.govnih.gov In this technique, this compound serves as an ideal internal standard. researchgate.netresearchgate.netresearchgate.net Because it has nearly identical chemical properties and chromatographic retention time to temsirolimus, but a different mass-to-charge ratio, it allows for reliable correction of any analyte loss during sample processing and ionization variance in the mass spectrometer. researchgate.netresearchgate.net The high sensitivity and specificity of LC-MS/MS, particularly with multiple reaction monitoring (MRM), enable the detection of trace-level metabolites in complex biological matrices like microsomal incubates. researchgate.netnih.gov

Following detection and preliminary characterization by MS, NMR spectroscopy is employed for the definitive structural elucidation of the major metabolites that can be isolated in sufficient quantities. nih.govcapes.gov.br By analyzing the chemical shifts and coupling constants in one- and two-dimensional NMR spectra, researchers can precisely determine the sites of metabolic modification, such as the exact position of hydroxylation or demethylation on the complex macrolide structure of temsirolimus. nih.govcapes.gov.br

Table 1: Major Temsirolimus Metabolites Identified in In Vitro Systems

Metabolite IDProposed Structure/ModificationAnalytical Method(s) for Elucidation
M836-hydroxyl temsirolimusLC-MS/MS, NMR nih.govcapes.gov.br
M935-hydroxyl temsirolimusLC-MS/MS, NMR nih.govcapes.gov.br
M10/M1111-hydroxyl temsirolimus (opened hemiketal ring)LC-MS/MS, NMR nih.govcapes.gov.br
M12N-oxide temsirolimusLC-MS/MS, NMR nih.govcapes.gov.br
M1332-O-desmethyl temsirolimusLC-MS/MS, NMR nih.govcapes.gov.br
SirolimusPrimary active metabolite (hydrolysis of ester side chain)LC-MS/MS researchgate.netunict.itpfizermedicalinformation.com

Enzymatic Pathways Involved in Temsirolimus Biotransformation in Research Systems

The biotransformation of temsirolimus is primarily an oxidative process mediated by a superfamily of enzymes. nih.govunict.itcancercareontario.ca Research using in vitro models, such as human liver microsomes and recombinant enzymes, has been pivotal in identifying the specific enzymatic pathways responsible for its metabolism. nih.govcapes.gov.br The main biotransformation routes observed are hydroxylation, reduction, and demethylation. unict.itcancercareontario.cabccancer.bc.ca

The cytochrome P450 (CYP) system, a major family of phase I drug-metabolizing enzymes located primarily in the liver, is the principal catalyst for temsirolimus metabolism. nih.gov In vitro studies have unequivocally identified CYP3A4 as the major isozyme responsible for the biotransformation of temsirolimus. nih.govcapes.gov.brunict.itpfizermedicalinformation.comcancercareontario.ca

Experiments involving incubations with a panel of recombinant human CYP isozymes demonstrated that CYP3A4 is highly efficient at metabolizing temsirolimus. nih.gov In fact, incubating temsirolimus with recombinant CYP3A4 alone was sufficient to produce most of the metabolites that were observed in incubations with pooled human liver microsomes, which contain a full complement of CYP enzymes. nih.govcapes.gov.br This highlights the dominant role of CYP3A4 in the oxidative metabolism of the drug. While CYP3A4 is the main contributor, other CYPs may play a minor role. Temsirolimus has also been shown to be an inhibitor of CYP2D6 and CYP3A4 in human liver microsomes. pfizermedicalinformation.com

Metabolic Stability Assessments in Microsomal and Cellular Research Models

Metabolic stability assays are crucial in vitro tools used to predict a drug's metabolic clearance in vivo. if-pan.krakow.plnuvisan.com These assays measure the rate at which a compound is metabolized by enzymes in controlled experimental systems. For temsirolimus, these assessments are typically conducted using liver microsomes and hepatocytes. nih.govsrce.hr

Liver microsomes are subcellular fractions that are rich in CYP enzymes and are a standard model for evaluating phase I metabolism. srce.hrevotec.com In a typical microsomal stability assay, temsirolimus is incubated with liver microsomes (from human or other species) in the presence of necessary cofactors like NADPH. if-pan.krakow.plevotec.com The disappearance of the parent compound over time is monitored by LC-MS/MS. srce.hr From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. if-pan.krakow.plnuvisan.com

Hepatocytes, or whole liver cells, provide a more physiologically relevant model as they contain a full suite of phase I and phase II metabolic enzymes, as well as intact cell membranes for transport processes. srce.hrwuxiapptec.com Stability assays in hepatocytes offer a more comprehensive picture of a drug's potential hepatic clearance. nuvisan.comsrce.hr

Table 2: Common In Vitro Models for Temsirolimus Metabolic Stability

Research ModelKey FeaturesParameters MeasuredRelevance
Liver Microsomes Subcellular fraction containing Phase I enzymes (e.g., CYPs). evotec.comIn vitro half-life (t½), Intrinsic clearance (CLint). if-pan.krakow.plHigh-throughput assessment of CYP-mediated metabolism. if-pan.krakow.plevotec.com
Hepatocytes Intact liver cells with a full complement of metabolic enzymes and transporters. srce.hrIn vitro half-life (t½), Intrinsic clearance (CLint). nuvisan.comMore comprehensive prediction of hepatic clearance, includes Phase II metabolism. srce.hr
Recombinant Enzymes Specific, individual enzymes (e.g., CYP3A4) expressed in a cellular system. if-pan.krakow.plEnzyme kinetics, specific metabolite formation. if-pan.krakow.plIdentifies the contribution of a single enzyme to the overall metabolism. nih.govif-pan.krakow.pl

Deuterium (B1214612) Isotope Effects on Temsirolimus Metabolism in Experimental Systems

The substitution of hydrogen with its stable, heavier isotope, deuterium, can significantly alter the rate of drug metabolism. This phenomenon is known as the deuterium kinetic isotope effect (KIE). dovepress.comwikipedia.org The KIE arises because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, more energy is required to break a C-D bond, which can slow down chemical reactions where C-H bond cleavage is the rate-limiting step. dovepress.comnih.gov

In the context of temsirolimus metabolism, which is heavily dependent on CYP3A4-mediated oxidation, the KIE is highly relevant. nih.govdovepress.com Many CYP-catalyzed reactions, including hydroxylation and demethylation, involve the cleavage of a C-H bond as a critical step. dovepress.com By strategically placing deuterium atoms at metabolically vulnerable positions on the temsirolimus molecule (as in this compound), the rate of metabolism at those sites can be reduced. juniperpublishers.comnih.gov

This reduced rate of metabolism can have several theoretical consequences in experimental systems:

Increased Metabolic Stability: The half-life of the deuterated compound in in vitro systems like microsomes would be expected to be longer compared to its non-deuterated counterpart. wikipedia.org

Reduced Rate of Clearance: A slower metabolic rate translates to a lower intrinsic clearance. juniperpublishers.com

Metabolic Switching: If metabolism is slowed at a specific deuterated site, the metabolic machinery may shift to other, non-deuterated sites on the molecule. juniperpublishers.comnih.gov This could alter the ratio of metabolites formed compared to the non-deuterated parent drug.

While this compound is primarily documented as an internal standard for analytical purposes, the principles of the KIE suggest that its metabolic profile in experimental systems would differ from that of temsirolimus. researchgate.netnih.gov The deuteration is expected to enhance its metabolic stability, a strategy intentionally employed in drug discovery to improve pharmacokinetic properties. dovepress.comgoogle.com

Investigation of Temsirolimus Mechanisms in Advanced Cellular and Molecular Systems

Molecular Interactions of Temsirolimus-d7 with Intracellular Binding Proteins (e.g., FKBP-12)

The initial step in the molecular action of this compound is its binding to an abundant intracellular protein, the FK506-binding protein 12 (FKBP-12). patsnap.comdrugbank.com This high-affinity interaction forms a protein-drug complex. guidetopharmacology.org This complex, rather than the drug alone, is the active entity that targets and inhibits the mTOR kinase. drugbank.comascopubs.org Specifically, the this compound-FKBP-12 complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which is a component of the mTORC1 complex. patsnap.comnih.gov This action allosterically inhibits the kinase activity of mTORC1. patsnap.comguidetopharmacology.org

Research has shown that this binding is a critical determinant of the drug's activity. Studies on rapamycin (B549165), the parent compound of Temsirolimus (B1684623), have quantified the high-affinity interaction with FKBP12, showing Ki (inhibition constant) and Kd (dissociation constant) values in the low nanomolar range, indicating a very stable complex. rcsb.orgresearchgate.net It has been noted, however, that at significantly higher, micromolar concentrations, Temsirolimus may be capable of inhibiting mTOR in an FKBP12-independent manner, suggesting a secondary mechanism of action at elevated exposure levels. guidetopharmacology.orgaacrjournals.org

Table 1: Binding Affinities of Rapamycin (Parent Compound) with FKBP12

Parameter Value Range (nM) Assay Type
Ki (Inhibition Constant) 0.2 - 1 Competitive Binding
Kd (Dissociation Constant) 0.3 Fluorescence Polarization
IC50 (Half-maximal Inhibitory Conc.) 0.45 - 20 Various Assays

Data derived from studies on Rapamycin, the parent compound of Temsirolimus. rcsb.org

Regulation of Cell Cycle Progression and Protein Synthesis Pathways

By inhibiting mTORC1, this compound effectively disrupts downstream signaling pathways that are essential for cell cycle progression and protein synthesis. nih.govpatsnap.com The mTORC1 complex, when active, phosphorylates key substrates that regulate these processes, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govspandidos-publications.com

Inhibition of mTORC1 by the this compound-FKBP-12 complex prevents the phosphorylation of p70S6K and 4E-BP1. drugbank.compfizermedicalinformation.com Dephosphorylated 4E-BP1 binds tightly to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex, which is necessary for the initiation of cap-dependent translation of key mRNAs. aacrjournals.org These mRNAs often encode proteins critical for cell cycle progression, such as cyclin D. wikipedia.org The inhibition of p70S6K phosphorylation also contributes to a broad reduction in protein synthesis. patsnap.comnih.gov

The cumulative effect of this disruption is a halt in the cell cycle, specifically an arrest in the G1 phase. drugbank.comcancercareontario.caaacrjournals.org This prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell proliferation. aacrjournals.orgaacrjournals.org Studies in various cancer cell lines have demonstrated that treatment with Temsirolimus leads to an increased percentage of cells in the G1 phase and a corresponding decrease in S phase cells. aacrjournals.orgresearchgate.net This G1 arrest is a hallmark of the compound's cytostatic effect. nih.govresearchgate.net

Table 2: Effect of Temsirolimus on Cell Cycle Distribution in Cancer Cell Lines

Cell Line Treatment % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
UMUC3 (Parental) Control Normal Normal Normal
Temsirolimus (10 nmol/mL) Increased Decreased No significant change
RT112 (Parental) Control Normal Normal Normal
Temsirolimus (10 nmol/mL) Increased Decreased No significant change
PC-3, LnCaP, MDA-468 Temsirolimus (0.5 µmol/L) Increased Decreased No significant change

Data compiled from in vitro studies on various cancer cell lines. aacrjournals.orgnih.gov

Modulation of Hypoxia-Inducible Factors (HIF) and Angiogenic Pathways in Research Models

This compound exerts significant anti-angiogenic effects by modulating the pathways controlled by hypoxia-inducible factors (HIFs). cancercareontario.ca Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and is often driven by hypoxic (low oxygen) conditions within the tumor microenvironment. wikipedia.orgresearchgate.net In response to hypoxia, cancer cells upregulate HIF-1α and HIF-2α, transcription factors that drive the expression of pro-angiogenic genes, most notably vascular endothelial growth factor (VEGF). wikipedia.orgmdpi.com

The mTOR pathway plays a key role in regulating the synthesis of HIF-1α. wikipedia.orgnih.gov By inhibiting mTORC1, this compound leads to reduced translation of HIF-1α mRNA, resulting in lower cellular levels of HIF-1α protein, even under hypoxic conditions. patsnap.comaacrjournals.orgunivr.it This, in turn, suppresses the transcription of VEGF. wikipedia.orgspandidos-publications.com In vitro studies have confirmed that Temsirolimus treatment results in decreased levels of both HIF-1α and HIF-2α and a subsequent reduction in VEGF production by cancer cells. pfizermedicalinformation.comaacrjournals.orgoncotarget.com

Table 3: Research Findings on Temsirolimus's Anti-Angiogenic Effects

Cell Line / Model Condition Effect of Temsirolimus Key Finding Reference
BT474 Breast Cancer Cells Hypoxia Dose-dependent inhibition of VEGF production Inhibition of hypoxia-stimulated HIF-1α expression and transcriptional activation. aacrjournals.org aacrjournals.org
MDA-MB-231 Breast Cancer Cells Hypoxia Reduction in VEGF production Effect observed even in cells resistant to Temsirolimus's growth-inhibitory effects. aacrjournals.org aacrjournals.org
Renal Cell Carcinoma Cell Lines In vitro Reduced levels of HIF-1α and HIF-2α Direct inhibition of mTOR activity led to decreased HIF levels. pfizermedicalinformation.com pfizermedicalinformation.com
Malignant Pleural Mesothelioma Cells In vitro Strong inhibition of VEGF production Anti-angiogenic effects may contribute to antitumor activity. spandidos-publications.com spandidos-publications.com

| Human Umbilical Vein Endothelial Cells (HUVEC) | In vitro | Significant decrease in VEGF and PDGF expression | Direct effect on endothelial cells, reducing key growth factors. nih.govplos.orgplos.org | nih.govplos.orgplos.org |

Impact on Immunological Processes and Immune Cell Function in Preclinical Immunomodulation Studies

The mTOR pathway is a central regulator of immune cell differentiation, proliferation, and function. nih.gov Consequently, this compound has complex immunomodulatory effects, exhibiting both immunosuppressive and, in certain contexts, immunostimulatory properties. nih.gov

The immunosuppressive effects are well-documented, as the parent compound of Temsirolimus, sirolimus, is used to prevent organ transplant rejection. ascopubs.org Temsirolimus can inhibit the proliferation of activated T-cells (both CD4+ and CD8+) and suppress the function of dendritic cells. nih.gov It has also been shown to increase the relative abundance of regulatory T-cells (Tregs), which can dampen anti-tumor immune responses. patsnap.comnih.gov

Conversely, several preclinical studies have revealed that Temsirolimus can enhance anti-tumor immunity. nih.gov By inhibiting mTOR, Temsirolimus can enhance the activation of effector CD8+ T-cells and promote the development of memory CD8+ T-cells. nih.gov This leads to a more robust and sustained anti-tumor response. nih.gov For instance, studies combining Temsirolimus with cancer vaccines showed enhanced interferon-γ (IFN-γ) and cytotoxic T-lymphocyte responses from CD8+ T-cells. nih.gov Further research indicates that Temsirolimus can decrease the expression of the programmed cell death protein 1 (PD-1) on CD8+ T-cells, a key immune checkpoint that inhibits T-cell activity. spandidos-publications.com It can also reduce the secretion of PD-L1 in small extracellular vesicles from cancer cells, further preventing immune suppression. nih.gov This dual impact suggests that while Temsirolimus can suppress general T-cell proliferation, it may selectively enhance the function of tumor-specific effector T-cells, shifting the balance towards a more effective anti-cancer immune response. nih.govspandidos-publications.com

Table 4: Summary of Preclinical Immunomodulatory Effects of Temsirolimus

Immune Cell Type Observed Effect Potential Outcome Reference
Activated T-Cells (CD4+ & CD8+) Decreased proliferation in vitro Immunosuppression nih.gov
Regulatory T-Cells (Tregs) Increased relative abundance Immunosuppression patsnap.comnih.gov
Effector CD8+ T-Cells Enhanced activation and IFN-γ production Enhanced anti-tumor immunity nih.gov
Decreased PD-1 expression Enhanced anti-tumor immunity spandidos-publications.com
Increased TNF-α release Enhanced cytotoxicity nih.gov
Memory CD8+ T-Cells Enhanced formation Sustained anti-tumor response nih.gov
Dendritic Cells (DCs) Suppressed function Immunosuppression nih.gov

| Myeloid-Derived Suppressor Cells (eMDSCs) | Decreased percentage | Enhanced anti-tumor immunity | spandidos-publications.com |

Translational Research Applications and Future Perspectives for Temsirolimus D7

Utility of Temsirolimus-d7 in Quantitative Proteomics and Metabolomics Research

The primary and most well-established application of this compound is its use as an internal standard in mass spectrometry-based quantitative analyses. medchemexpress.com In both quantitative proteomics and metabolomics, the precise measurement of molecule concentrations is paramount. However, the complexity of biological samples (like blood, plasma, or tissue extracts) can interfere with the detection of the target analyte, a phenomenon known as the matrix effect.

Stable isotope-labeled compounds, such as this compound, are ideal internal standards because they are chemically identical to the analyte of interest (temsirolimus) but have a different mass due to the presence of deuterium (B1214612) atoms. nih.gov When added to a biological sample at a known concentration before processing, this compound experiences the same extraction inefficiencies and ionization suppression or enhancement as the unlabeled temsirolimus (B1684623). thermofisher.comnih.gov By comparing the mass spectrometer signal of the analyte to the signal of the internal standard, researchers can correct for these variations, leading to highly accurate and reproducible quantification. thermofisher.comnih.gov

A key research application is in pharmacokinetic studies, where this compound is used to precisely measure the concentration of temsirolimus and its major metabolite, sirolimus, in human whole blood via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for understanding the absorption, distribution, metabolism, and excretion of the drug.

While this compound itself is not typically used for broad metabolic labeling in the way that stable isotope-labeled amino acids are in SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) for proteome-wide quantification, its role as an internal standard is fundamental to the accuracy of targeted quantitative studies within the fields of proteomics and metabolomics. nih.govfrontiersin.orgmsbioworks.com For instance, when studying how temsirolimus affects specific metabolic pathways, this compound ensures that any measured changes in metabolite levels are genuine biological effects and not analytical artifacts. uniupo.itnih.gov

Table 1: Application of this compound in Quantitative Mass Spectrometry

Application Area Role of this compound Research Finding Enabled
Pharmacokinetics Internal Standard for LC-MS/MS Accurate measurement of temsirolimus and sirolimus levels in blood.
Metabolomics Internal Standard Precise quantification of the parent drug while assessing its impact on cellular metabolite profiles. thermofisher.com

| Proteomics (Targeted) | Internal Standard | Accurate quantification of temsirolimus when studying its effect on the expression of specific target proteins. |

Integration of Deuterated Temsirolimus in Systems Biology and Multi-Omics Approaches

Systems biology aims to understand the broader impact of a perturbation—such as the introduction of a drug—on the complex network of molecular interactions within a cell or organism. nih.gov This often involves integrating data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. oup.comnsf.gov The accuracy of the quantitative data from each of these platforms is critical for building reliable computational models of biological systems. wikipedia.org

Here, the role of this compound as a gold-standard quantitative tool is paramount. In a multi-omics study investigating the effects of mTOR inhibition, this compound would be used to:

Ensure Accurate Dosing and Exposure: Precisely measure the concentration of temsirolimus in the experimental system (e.g., cell culture media or animal plasma) to ensure that the observed biological changes are correlated with a known level of drug exposure.

Anchor the 'Omics' Data: Provide a highly reliable quantitative anchor point (the drug concentration) to which changes in gene transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) can be mathematically related. oup.com

For example, researchers have used integrative transcriptome analysis to understand the molecular effects of mTOR inhibition with the rapalog everolimus (B549166) (RAD001). nih.gov Such studies reveal complex downstream effects, including the downregulation of genes related to angiogenesis and extracellular matrix remodeling. nih.gov The confidence in these findings is significantly enhanced by the ability to accurately measure the concentration of the drug that induced these changes, a task for which a deuterated internal standard like this compound is ideally suited.

Table 2: Role of this compound in a Multi-Omics Workflow

Omics Layer Data Generated Contribution of this compound
Pharmacokinetics Drug/metabolite concentration over time Provides the precise drug exposure data (the perturbation).
Transcriptomics Changes in mRNA expression Allows correlation of gene expression changes to specific drug concentrations.
Proteomics Changes in protein abundance/post-translational modifications Enables linking of protein-level alterations to a known level of mTOR inhibition.

| Metabolomics | Changes in cellular metabolite pools | Helps to model metabolic flux changes as a direct consequence of quantified drug action. |

Emerging Research Areas for mTOR Pathway Modulators and Deuterated Analogs

The field of mTOR inhibition and the use of deuterated drugs are both rapidly evolving, suggesting several future directions for research involving compounds like this compound.

Next-Generation mTOR Inhibitors: Research is moving beyond first-generation rapalogs to develop ATP-competitive mTOR kinase inhibitors (TORKis) and dual PI3K/mTOR inhibitors. medchemexpress.comoup.com These newer agents aim to overcome the limitations of rapalogs, such as incomplete mTORC1 inhibition and feedback activation of survival pathways. medchemexpress.comrsc.org As these new modulators are developed, their corresponding deuterated analogs will be essential for preclinical and clinical pharmacokinetic and metabolic studies.

Deuterated Drugs as Improved Therapeutics: There is a growing interest in developing deuterated drugs as new chemical entities. nih.govuniupo.it Deuteration at a site of metabolism can slow down the drug's breakdown, leading to an improved pharmacokinetic profile, such as a longer half-life or reduced formation of toxic metabolites. scienceopen.commedchemexpress.com This "deuterium switch" approach has led to FDA-approved drugs like deutetrabenazine. medchemexpress.comselleckchem.com Future research could explore whether specific deuteration of temsirolimus or other rapalogs could yield a new therapeutic agent with superior properties, such as improved efficacy or a better safety profile. This would involve extensive preclinical testing to see if deuteration alters the metabolism and efficacy in a beneficial way. scienceopen.com

Biomarker Discovery: A major goal in oncology is to identify biomarkers that can predict which patients will respond to a particular therapy. Systems biology and multi-omics studies, powered by the quantitative accuracy provided by internal standards like this compound, are key to this effort. By correlating detailed molecular profiles (genetic mutations, protein expression, metabolic state) with drug response in preclinical models, researchers can identify potential biomarkers for validation in clinical trials. nih.gov

Exploring New Therapeutic Areas: The mTOR pathway is implicated in a wide range of diseases beyond cancer, including neurodegenerative disorders, metabolic diseases, and aging. gethealthspan.commdpi.com As mTOR inhibitors are explored for these new indications, the need for precise analytical tools like this compound will expand, supporting the fundamental research and clinical development required to bring these new therapies to patients.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.